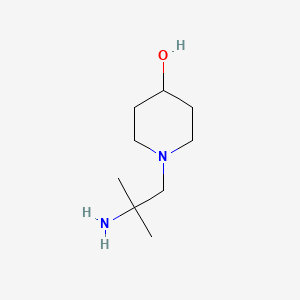

4-Piperidinol, 1-(2-amino-2-methylpropyl)-

Description

Contextualization of Piperidine (B6355638) Derivatives in Pharmaceutical Chemistry and Medicinal Research

Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. nih.govresearchgate.netresearchgate.net Its derivatives are integral components of numerous FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, infectious diseases, and neurology. researchgate.netnih.gov The prevalence of the piperidine motif can be attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse functional groups that can interact with biological targets. researchgate.nethmdb.ca

The versatility of the piperidine ring allows for substitution at various positions, leading to a vast chemical space for drug design. nih.govresearchgate.net For instance, N-substituted piperidines are a common feature in many pharmaceuticals, where the substituent on the nitrogen atom plays a crucial role in modulating the compound's biological activity and pharmacokinetic profile. nih.gov Furthermore, the stereochemistry of substituted piperidines can significantly impact their interaction with chiral biological macromolecules, making stereoselective synthesis a critical aspect of their development. researchgate.netnih.gov

Rationale for Focused Investigation of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- in Drug Discovery

The focused investigation of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- is predicated on the unique structural features of the molecule. The 4-hydroxy group on the piperidine ring can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. The 1-(2-amino-2-methylpropyl) substituent introduces a primary amine and a gem-dimethyl group. The primary amine can serve as a key interaction point with biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, and also influences the compound's polarity and basicity. The gem-dimethyl group can provide steric bulk, which may enhance selectivity or modulate metabolic stability.

The combination of these functional groups suggests potential applications in areas where aminoalkyl-substituted heterocycles have shown promise. For example, similar structures have been explored for their activity as modulators of nicotinic acetylcholine (B1216132) receptors and as potential therapeutics for central nervous system disorders. nih.gov The specific arrangement of the hydroxyl and amino groups may also lead to novel interactions with previously unexplored biological targets.

Overview of Existing Research Trajectories and Identified Knowledge Gaps Pertaining to Substituted Piperidinols

Research into substituted piperidinols has followed several promising trajectories. A significant body of work has focused on their potential as anti-infective agents. For instance, certain piperidinol analogs have demonstrated activity against Mycobacterium tuberculosis. nih.gov Other research has explored their utility as analgesic compounds, with some derivatives showing significant pain-relieving effects. researchgate.net The antifungal properties of substituted piperidines, including 4-aminopiperidines, have also been a subject of investigation, with some compounds targeting ergosterol (B1671047) biosynthesis.

Despite this progress, significant knowledge gaps remain, particularly concerning the specific compound 4-Piperidinol, 1-(2-amino-2-methylpropyl)-. There is a notable lack of publicly available research detailing its synthesis, full pharmacological characterization, and mechanism of action. While general synthetic routes for N-substituted 4-piperidinols can be inferred from the literature, the specific optimization of a synthetic pathway for this compound has not been extensively described.

Furthermore, the structure-activity relationships (SAR) for this particular substitution pattern are not well-established. A systematic exploration of how modifications to the 2-amino-2-methylpropyl side chain or the 4-piperidinol core affect biological activity is needed to fully understand its therapeutic potential. The identification of its specific molecular targets remains a critical unanswered question. Future research should aim to address these gaps to elucidate the potential of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- in drug discovery and chemical biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,10)7-11-5-3-8(12)4-6-11/h8,12H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECASCHBOVVUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(CC1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Piperidinol, 1 2 Amino 2 Methylpropyl

Retrosynthetic Analysis of the 4-Piperidinol, 1-(2-amino-2-methylpropyl)- Core Scaffold

A retrosynthetic analysis of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- suggests several viable disconnection points, leading to readily available starting materials. The primary disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the 2-amino-2-methylpropyl group. This approach simplifies the target molecule into two key synthons: a 4-piperidinol unit and a 2-amino-2-methylpropyl electrophile or a precursor thereof.

A plausible retrosynthetic route is outlined below:

Scheme 1: Retrosynthetic Analysis

This analysis identifies 4-piperidinol and a derivative of 2-methyl-1,2-propanediamine as key starting materials. The forward synthesis would then involve the N-alkylation of 4-piperidinol.

Advanced Synthetic Pathways for the Efficient Production of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-

Building upon the retrosynthetic analysis, several advanced synthetic pathways can be devised for the efficient production of the target compound. These range from traditional multi-step sequences to more streamlined one-pot procedures and sustainable methods.

Multi-Step Linear and Convergent Synthesis Approaches

A common and reliable method for synthesizing N-substituted piperidines is through a multi-step linear or convergent approach. nih.gov

A potential linear synthesis could involve the following steps:

Protection of the amine: The primary amine of a suitable precursor, such as 2-methyl-1,2-propanediamine, would be protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions.

Activation of the alkyl group: The other nitrogen or a hydroxyl precursor on the propyl chain would be converted into a good leaving group, for instance, by tosylation or conversion to an alkyl halide.

N-Alkylation: The protected and activated propyl derivative is then reacted with 4-piperidinol in the presence of a base to facilitate the N-alkylation.

Deprotection: The protecting group on the primary amine is removed to yield the final product.

Development of Expedient One-Pot Synthesis Techniques

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. mdpi.comnih.govnih.gov For the synthesis of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-, a one-pot reductive amination could be a viable strategy. This would involve reacting 4-piperidone (B1582916) with 2-amino-2-methylpropanal (B8471781) (a hypothetical intermediate) or a related carbonyl compound, followed by in-situ reduction of the resulting imine or enamine. However, the synthesis of the required aldehyde might be challenging.

A more practical one-pot approach could involve the direct alkylation of 4-piperidinol with a suitable electrophile derived from 2-amino-2-methylpropane, where all reagents are added sequentially without isolation of intermediates.

Application of Sustainable and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the use of sustainable and green principles. ajchem-a.com In the context of synthesizing the target molecule, this could involve:

Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalytic methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. For instance, catalytic hydrogenation for reductions or using catalytic transfer hydrogenation. organic-chemistry.org

Atom economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Preparation of Structural Analogs and Isosteres of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- for Structure-Activity Relationship (SAR) Elucidation

To explore the structure-activity relationship of this compound, the synthesis of structural analogs and isosteres is crucial. nih.gov This allows for the systematic investigation of how different structural features influence the biological activity of the molecule.

Strategic N-Alkylation and Amine Substituent Modifications

The secondary amine of the piperidine ring and the primary amine of the side chain are key points for modification.

N-Alkylation of the Piperidine Ring:

A variety of alkyl, aryl, and functionalized groups can be introduced at the piperidine nitrogen. This can be achieved by reacting 4-piperidinol with a diverse range of electrophiles (alkyl halides, epoxides, etc.) under basic conditions. researchgate.net The table below illustrates potential starting materials for such modifications.

| 4-Piperidinol Precursor | Alkylating Agent | Resulting N-Substituent |

| 4-Piperidinol | 1-bromo-2-methylpropane | isobutyl |

| 4-Piperidinol | Benzyl bromide | Benzyl |

| 4-Piperidinol | 2-(2-bromoethyl)-1,3-dioxolane | 2-(1,3-dioxolan-2-yl)ethyl |

Interactive Data Table: N-Alkylation Strategies

Modifications of the Primary Amine:

The primary amine of the 2-amino-2-methylpropyl side chain can be acylated, alkylated, or converted to other functional groups to probe its role in biological activity. For instance, reaction with acyl chlorides or anhydrides would yield amides, while reductive amination with aldehydes or ketones would produce secondary or tertiary amines.

| Reagent | Resulting Functional Group |

| Acetic anhydride | Acetamide |

| Benzaldehyde (with reducing agent) | Benzylamine |

| Methyl iodide (excess) | Quaternary ammonium (B1175870) salt |

Interactive Data Table: Primary Amine Modifications

By systematically applying these synthetic and derivatization strategies, a library of compounds related to 4-Piperidinol, 1-(2-amino-2-methylpropyl)- can be generated. The subsequent biological evaluation of these analogs would provide valuable insights into the structural requirements for its activity, paving the way for the design of more potent and selective molecules.

Directed Functionalization and Substitution on the Piperidine Ring System

Once the core structure of 1-(2-amino-2-methylpropyl)-4-piperidinol is assembled, further derivatization can be achieved through directed functionalization of the piperidine ring. These modifications are crucial for exploring the structure-activity relationship (SAR) of potential pharmacophores. Methodologies for the site-selective functionalization of the piperidine ring, particularly at the C2, C3, and C4 positions, have been developed.

One powerful strategy involves rhodium-catalyzed C-H insertion reactions. By choosing the appropriate catalyst and nitrogen-protecting group, it is possible to direct the substitution to different positions on the piperidine ring. For instance, the functionalization of N-Boc-piperidine can be directed to the C2 position. In contrast, other catalytic systems can favor functionalization at the C3 or C4 positions. This site-selectivity allows for the synthesis of a diverse library of positional analogues.

Another approach for introducing substituents onto the piperidine ring is through the use of α,β-unsaturated piperidinones (vinylogous amides). These intermediates can undergo conjugate addition reactions with various nucleophiles, allowing for the introduction of substituents at the C3 position. Subsequent reduction of the ketone and amide functionalities can yield functionalized piperidines.

The table below summarizes some general strategies for the functionalization of the piperidine ring that could be adapted for the synthesis of derivatives of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-.

| Functionalization Strategy | Target Position | Key Reagents/Intermediates | Potential Outcome |

| Rhodium-catalyzed C-H Insertion | C2, C3, C4 | Rhodium catalysts, Diazo compounds | Introduction of ester or other functional groups at specific positions. |

| Conjugate Addition | C3 | α,β-Unsaturated piperidinones, Organocuprates | Introduction of alkyl or aryl groups. |

| Aza-Prins Cyclization | C2, C4 | Homoallylic amines, Aldehydes/Ketones | Formation of substituted 4-hydroxypiperidines. rsc.org |

| Photoredox Catalyzed C-H Arylation | α-amino C-H | Photoredox catalyst, Aryl halides | Introduction of aryl groups at the position alpha to the nitrogen. |

Enantioselective and Diastereoselective Synthesis for Stereoisomeric Probes

The development of stereoisomeric probes is essential for understanding the three-dimensional requirements of biological targets. The synthesis of enantiomerically pure or diastereomerically enriched isomers of 1-(2-amino-2-methylpropyl)-4-piperidinol would involve the stereocontrolled formation of chiral centers on the piperidine ring.

Several strategies for the stereoselective synthesis of substituted piperidines have been reported and could be adapted for the target molecule. One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of ring-forming reactions. For example, phenylglycinol-derived oxazolopiperidone lactams can serve as versatile chiral building blocks for the enantioselective synthesis of a variety of substituted piperidines. researchgate.net

Diastereoselective synthesis of polysubstituted piperidines can be achieved through various cyclization reactions where the stereochemistry is controlled by the reaction conditions or the nature of the substrates. For instance, aza-Prins cyclizations can lead to the highly diastereoselective formation of cis-4-hydroxypiperidines. rsc.org Similarly, copper(I)-catalyzed reductive aldol (B89426) cyclizations have been used for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, which can be further modified to access functionalized piperidines. nih.gov

Visible-light-driven radical silylative cyclization of aza-1,6-dienes is another modern approach that allows for the stereoselective synthesis of densely functionalized piperidines. The diastereoselectivity in these reactions is often dependent on the substitution pattern of the starting diene.

The following table outlines some methodologies that could be employed for the stereoselective synthesis of precursors to or derivatives of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-.

| Stereoselective Methodology | Key Features | Potential Stereochemical Control | Reference |

| Aza-Prins Cyclization | Formation of C-C and C-N bonds in a single step. | High diastereoselectivity for cis-isomers. | rsc.org |

| Cu(I)-catalyzed Reductive Aldol Cyclization | Cyclization of α,β-unsaturated amides with ketones. | High diastereoselectivity. | nih.gov |

| Chiral Oxazolopiperidone Lactams | Use of chiral building blocks derived from amino alcohols. | Enantioselective synthesis of polysubstituted piperidines. | researchgate.net |

| Catalytic Enantioselective Reductive Alkynylation | One-pot synthesis from amides and alkynes. | High enantioselectivity for α-alkyl aza-heterocycles. | nih.gov |

Pharmacological Characterization and Mechanistic Elucidation of 4 Piperidinol, 1 2 Amino 2 Methylpropyl

Ligand-Receptor Interaction Profiling and Target Engagement

Investigations into the direct molecular interactions of chemical compounds are foundational to understanding their pharmacological effects. This typically involves a variety of in vitro techniques to identify and characterize the binding of a ligand to its molecular targets.

There is no publicly available research detailing the primary molecular targets of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-. Standard screening methodologies, such as radioligand binding assays against a panel of G-Protein Coupled Receptors (GPCRs), ion channels, transporters, and enzymes, have not been reported for this compound. While research exists on other piperidinol derivatives, showing activity at targets like histamine (B1213489) H3 receptors or as inhibitors of protein kinase B, these findings are not directly applicable to the subject compound. nih.govebi.ac.uknih.gov For instance, certain piperidinol analogs have been investigated for their potential as anti-tuberculosis agents. nih.gov

Computational approaches, including molecular dynamics simulations, are powerful tools for predicting and analyzing the interaction between a ligand and its receptor. mdpi.commdpi.com These methods can provide insights into binding conformations, interaction energies, and the stability of the ligand-target complex. However, no studies employing these techniques for 4-Piperidinol, 1-(2-amino-2-methylpropyl)-, have been published. Such studies are contingent on the prior identification of a primary molecular target.

Functional assays are critical for determining the biological consequence of a ligand binding to its target, revealing whether it acts as an agonist, antagonist, or modulator of enzyme activity. There is a lack of published data from cell-based or biochemical assays that would characterize the functional activity of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-. Studies on other substituted aminopyridine analogues have identified inhibitors of inducible nitric oxide synthase (iNOS), but no such data exists for the compound . nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Piperidinol, 1 2 Amino 2 Methylpropyl Derivatives

Delineation of Critical Pharmacophoric Elements within the 4-Piperidinol, 1-(2-amino-2-methylpropyl)- Scaffold

A pharmacophore model for 4-Piperidinol, 1-(2-amino-2-methylpropyl)- has not been explicitly defined in published research. However, based on its structural components, several key features can be identified as potentially critical for biological activity. The core scaffold consists of a 4-hydroxypiperidine (B117109) ring, a tertiary amine within the piperidine (B6355638) ring, and a 1-(2-amino-2-methylpropyl) side chain.

Influence of Systematic Substituent Modifications on Biological Activity and Selectivity Profiles

While specific studies on systematic modifications of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- are lacking, general principles from broader studies on piperidine derivatives can offer insights into how such modifications might affect its biological activity.

Variations in the Aminoalkyl Side Chain and its Impact on Binding and Efficacy

The 2-amino-2-methylpropyl side chain presents several opportunities for modification that could significantly impact biological activity. Altering the length of the alkyl chain could affect the positioning of the primary amine relative to the piperidine core, which may be critical for optimal interaction with a target.

Modifications to the primary amine, such as alkylation to a secondary or tertiary amine, would alter its basicity and hydrogen bonding capacity. The gem-dimethyl groups are also a point of potential modification. Replacing them with other alkyl groups or incorporating them into a cyclic structure could influence the molecule's lipophilicity and conformational flexibility.

Effects of Modifications at the Piperidine Ring Nitrogen and Peripheral Positions

The nitrogen atom of the piperidine ring is a key site for modification in many biologically active piperidine-containing compounds. The introduction of various substituents at this position can modulate properties such as lipophilicity, polarity, and basicity, which in turn can affect affinity and selectivity for a given biological target. nih.gov For instance, in a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, N-methylpiperidine derivatives showed high affinity, whereas derivatives with a proton, a tosyl group, or an ethyl group at the piperidine nitrogen exhibited significantly lower affinity. nih.gov

Stereochemical Influences on Target Recognition and Functional Responses

The stereochemistry of a molecule can play a pivotal role in its biological activity. nih.govnih.gov Although 4-Piperidinol, 1-(2-amino-2-methylpropyl)- itself is achiral, modifications to the piperidine ring or the side chain could introduce chiral centers. The different stereoisomers of such derivatives would likely exhibit different biological activities due to the specific three-dimensional arrangement of atoms required for optimal interaction with a biological target. For many chiral compounds, only one enantiomer displays the desired biological activity, while the other may be less active or even have undesirable effects. nih.govnih.gov

Application of Cheminformatics and QSAR Methodologies for Activity Prediction

The application of cheminformatics and QSAR methodologies specifically to 4-Piperidinol, 1-(2-amino-2-methylpropyl)- has not been reported. However, these computational tools are widely used in drug discovery to understand the relationship between chemical structure and biological activity. nih.govnih.govmdpi.comnih.govnih.gov

Development of Predictive Models for Binding Affinity and Functional Potency

In the absence of a sufficient dataset of biologically active 4-Piperidinol, 1-(2-amino-2-methylpropyl)- derivatives, the development of a specific QSAR model is not feasible. The general process for developing such a model would involve synthesizing and testing a series of analogs to generate data on their biological activity. This data would then be used to build a mathematical model that correlates the structural features of the molecules with their activity. nih.govnih.govnih.gov Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Virtual Screening and Design of Novel Ligands Based on the 4-Piperidinol, 1-(2-amino-2-methylpropyl)- Pharmacophore

The 4-piperidinol, 1-(2-amino-2-methylpropyl)- scaffold serves as a crucial pharmacophore for the development of novel therapeutic agents. A pharmacophore encapsulates the essential steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a desired response. Computational techniques such as virtual screening and de novo design are instrumental in leveraging this pharmacophoric information to identify and create new, potent, and selective ligands. dromicslabs.com

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. sciengpub.irnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. sciengpub.ir For the 4-piperidinol, 1-(2-amino-2-methylpropyl)- pharmacophore, virtual screening can be conducted using either ligand-based or structure-based approaches.

In a ligand-based approach, a pharmacophore model is generated from a set of known active molecules. This model defines the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, and their spatial arrangement required for biological activity. mdpi.comnih.gov Large chemical databases can then be screened to find molecules that match this pharmacophore model.

Conversely, structure-based virtual screening relies on the three-dimensional structure of the target protein. dromicslabs.com Molecular docking simulations are performed to predict the binding orientation and affinity of candidate ligands within the target's active site. ijpbs.com This method allows for the identification of novel scaffolds that may not share obvious structural similarity to known ligands but can still form favorable interactions with the target.

The design of novel ligands based on the 4-piperidinol, 1-(2-amino-2-methylpropyl)- pharmacophore often involves modifying the core structure to optimize its interaction with the biological target. This can include altering substituents on the piperidinol ring or the amino-2-methylpropyl side chain to enhance binding affinity, selectivity, and pharmacokinetic properties. Computational tools can guide these modifications by predicting how changes to the molecule's structure will affect its binding. dromicslabs.com

For instance, a hypothetical virtual screening and lead optimization workflow for novel inhibitors targeting a specific enzyme could be initiated with the 4-piperidinol, 1-(2-amino-2-methylpropyl)- pharmacophore. The initial screening of a compound library might yield several hits with varying affinities. Subsequent computational analysis could then suggest modifications to the lead compounds to improve their potency, as illustrated in the interactive table below.

Interactive Data Table: Hypothetical Lead Optimization of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Predicted Binding Affinity (Kd, nM) | Key Predicted Interactions |

| Lead-001 | H | H | 150 | Hydrogen bond with Ser-122 |

| Opt-001a | 4-Fluorophenyl | H | 75 | Pi-stacking with Phe-210 |

| Opt-001b | H | Methyl | 120 | Increased hydrophobic contact |

| Opt-002a | 4-Chlorophenyl | H | 50 | Enhanced halogen bonding |

| Opt-002b | H | Ethyl | 100 | Improved van der Waals forces |

This table is for illustrative purposes to demonstrate the type of data generated in a virtual screening and lead optimization campaign and does not represent actual experimental results.

The design and synthesis of novel ligands based on a specific pharmacophore is a cornerstone of modern drug discovery. dromicslabs.comnih.gov By integrating computational and synthetic chemistry, researchers can efficiently explore chemical space and develop new therapeutic agents with improved efficacy and safety profiles.

Metabolic Pathways and Biotransformation of 4 Piperidinol, 1 2 Amino 2 Methylpropyl

In Vitro Assessment of Metabolic Stability and Identification of Primary Metabolites in Hepatic Systems

In vitro models utilizing hepatic systems, such as liver microsomes and hepatocytes, are fundamental tools for assessing the metabolic stability of a compound and identifying its primary metabolites. For a compound like 4-Piperidinol, 1-(2-amino-2-methylpropyl)-, these assays would quantify the rate of its disappearance over time when incubated with liver preparations, providing an estimate of its intrinsic clearance.

The primary metabolites are formed through Phase I reactions, which introduce or expose functional groups. For 4-Piperidinol, 1-(2-amino-2-methylpropyl)-, the likely primary metabolic pathways would include N-dealkylation and hydroxylation. N-dealkylation of the 2-amino-2-methylpropyl group would result in the formation of 4-piperidinol. Additionally, oxidation of the piperidine (B6355638) ring could lead to the formation of various hydroxylated isomers.

| Potential Primary Metabolite | Metabolic Reaction | Description |

| 4-Piperidinol | N-Dealkylation | Cleavage of the bond between the piperidine nitrogen and the 2-amino-2-methylpropyl group. |

| Hydroxylated derivatives | Oxidation | Addition of a hydroxyl group to the carbon skeleton of the piperidine ring. |

| N-Oxide derivatives | N-Oxidation | Oxidation of the nitrogen atom in the piperidine ring. |

These metabolites can be identified and quantified using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Role of Cytochrome P450 Enzymes (CYPs) and Non-CYP Enzymes in Compound Biotransformation

The biotransformation of a vast number of drugs and xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. acs.org For N-substituted piperidine derivatives, CYP3A4 is frequently a major contributor to their metabolism, particularly in catalyzing N-dealkylation reactions. acs.org It is therefore highly probable that CYP3A4 plays a significant role in the metabolism of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-. Other CYP isoforms, such as CYP2D6, may also be involved, potentially in the hydroxylation of the piperidine ring. acs.org

To confirm the involvement of specific CYP enzymes, in vitro studies using recombinant human CYP isoforms or chemical inhibitors of specific CYPs would be necessary. Non-CYP enzymes, such as flavin-containing monooxygenases (FMOs), could also contribute to the N-oxidation of the piperidine nitrogen.

| Enzyme Family | Potential Role | Supporting Evidence from Similar Compounds |

| Cytochrome P450 (CYP) | N-dealkylation, hydroxylation | CYP3A4 is a major enzyme in the N-dealkylation of many 4-aminopiperidine (B84694) drugs. acs.org |

| Flavin-containing monooxygenases (FMO) | N-oxidation | FMOs are known to catalyze the N-oxidation of various amines. |

Investigation of Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the resulting metabolites, as well as the parent compound if it possesses suitable functional groups, can undergo Phase II conjugation reactions. nih.govreactome.org These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the compound and facilitates its excretion. uomus.edu.iq

The 4-hydroxyl group of the piperidinol ring is a prime site for glucuronidation, a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iq Sulfation, catalyzed by sulfotransferases (SULTs), is another potential conjugation pathway for this hydroxyl group. The primary amino group on the 2-amino-2-methylpropyl side chain could also be a substrate for conjugation reactions, although this is generally less common for primary amines compared to hydroxyl groups.

| Conjugation Reaction | Enzyme Family | Site of Conjugation | Resulting Conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4-hydroxyl group | 4-Piperidinol, 1-(2-amino-2-methylpropyl)- O-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 4-hydroxyl group | 4-Piperidinol, 1-(2-amino-2-methylpropyl)- O-sulfate |

Comparative Metabolic Profiling in Preclinical Species Microsomes and Hepatocytes

To extrapolate in vitro metabolic data to in vivo outcomes, it is crucial to perform comparative metabolic profiling across different preclinical species (e.g., rat, mouse, dog, monkey) and compare the results to human-derived systems. These studies, using both liver microsomes and hepatocytes, help to identify any species-specific differences in metabolism. Such differences can have significant implications for the pharmacokinetic and toxicological profiles of a compound in different species.

For 4-Piperidinol, 1-(2-amino-2-methylpropyl)-, it would be important to assess whether the rates of N-dealkylation and hydroxylation, as well as the subsequent conjugation reactions, vary across species. This information is vital for selecting the most appropriate animal model for further non-clinical safety and efficacy studies.

| Preclinical Species | Expected Primary Metabolic Pathways | Potential for Species Differences |

| Rat | N-dealkylation, hydroxylation, glucuronidation | May exhibit higher rates of oxidation compared to humans. |

| Mouse | N-dealkylation, hydroxylation, glucuronidation | Often shows rapid metabolism. |

| Dog | N-dealkylation, hydroxylation | May have different profiles of CYP enzyme expression. |

| Monkey | N-dealkylation, hydroxylation, glucuronidation | Generally considered to be metabolically closer to humans. |

Advanced Analytical Methodologies for the Comprehensive Characterization and Quantification of 4 Piperidinol, 1 2 Amino 2 Methylpropyl

High-Resolution Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS) for Purity Assessment and Isolation of Metabolites

The assessment of chemical purity and the identification of related substances, such as synthetic impurities or metabolites, are critical steps in the characterization of any compound. High-resolution chromatographic techniques provide the necessary resolving power to separate the target analyte from a complex mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are indispensable tools for determining the purity of non-volatile compounds like 4-Piperidinol, 1-(2-amino-2-methylpropyl)-. These techniques separate components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. grafiati.com UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and reduced solvent consumption. grafiati.com

For purity assessment, a reversed-phase HPLC or UPLC method is typically developed. The basic nature of the amino groups in 4-Piperidinol, 1-(2-amino-2-methylpropyl)- suggests that a mobile phase with a slightly acidic buffer would be optimal to ensure good peak shape and retention. Detection is commonly achieved using a UV detector, although the compound's chromophore may necessitate low wavelength detection (e.g., 200-220 nm), or the use of more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). sielc.comnih.gov

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com Due to the polar nature and low volatility of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-, direct analysis by GC-MS is challenging. Therefore, derivatization is required to convert the polar amino and hydroxyl groups into less polar, more volatile moieties. mdpi.com Silylation agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used for this purpose. mdpi.com

Once derivatized, GC-MS can effectively separate the compound from its volatile impurities. The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint, aiding in the identification of unknown metabolites isolated from in vitro experiments. mdpi.com

| Metabolite | Derivatization Product | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Parent Compound | Di-TMS Derivative | 12.5 | 315, 214, 100 |

| N-Desmethyl Metabolite | Di-TMS Derivative | 11.8 | 301, 214, 86 |

| Hydroxylated Piperidine (B6355638) Ring | Tri-TMS Derivative | 13.2 | 403, 288, 100 |

State-of-the-Art Spectroscopic Methods (e.g., NMR, High-Resolution Mass Spectrometry) for Definitive Structural Elucidation of Novel Analogs and Metabolites

While chromatography separates complex mixtures, spectroscopic methods provide the detailed structural information necessary for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. researchgate.net One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide information on the chemical environment of each atom and the connectivity between them. For 4-Piperidinol, 1-(2-amino-2-methylpropyl)-, ¹H NMR would confirm the number of protons and their splitting patterns, while ¹³C NMR would identify all unique carbon atoms. These spectra are crucial for verifying the synthesized structure and for characterizing the precise structure of any novel analogs or isolated metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS):

HRMS is essential for determining the elemental composition of a compound by measuring its mass with very high accuracy (typically within 5 ppm). nih.gov Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry can distinguish between molecules with the same nominal mass but different elemental formulas. nih.govresearchgate.net When coupled with liquid chromatography (LC-HRMS), this technique is invaluable for identifying potential metabolites in complex biological matrices by comparing the accurate masses of observed ions with theoretical masses of predicted metabolic products (e.g., oxidation, demethylation, glucuronidation). mdpi.com The fragmentation data (MS/MS) obtained from HRMS further aids in pinpointing the location of structural modifications. researchgate.netmdpi.com

| Compound | Formula | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| Parent Compound | C₉H₂₂N₂O | 175.1805 | 175.1802 | -1.7 |

| Oxidized Metabolite | C₉H₂₂N₂O₂ | 191.1754 | 191.1758 | +2.1 |

| Glucuronide Conjugate | C₁₅H₃₀N₂O₇ | 351.2126 | 351.2121 | -1.4 |

Development and Validation of Chiral Separation Techniques for Enantiomeric Purity Determination

Chirality is a critical aspect of chemical and pharmaceutical science, as enantiomers of a compound can have different biological activities. nih.gov While 4-Piperidinol, 1-(2-amino-2-methylpropyl)- is an achiral molecule, its metabolites or synthetic analogs could possess chiral centers. For instance, hydroxylation of the piperidine ring at the 3-position would create a stereocenter. Therefore, the development of chiral separation methods is a proactive and necessary step in its comprehensive characterization.

Chiral HPLC is the most common technique for separating enantiomers. phenomenex.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely applicable and can be used in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comresearchgate.net Method development involves screening various CSPs and mobile phase combinations to achieve baseline separation of the enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Retention Time (R-enantiomer) | 15.2 min |

| Retention Time (S-enantiomer) | 17.8 min |

| Resolution (Rs) | > 2.0 |

Establishment of Sensitive and Specific Bioanalytical Assays for Preclinical Research Samples (e.g., in vitro incubation media, tissue extracts)

To study the pharmacokinetics and metabolism of a compound in preclinical models, robust and sensitive bioanalytical assays are required to accurately quantify its concentration in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range. The method involves extracting the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra- and Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) |

| Intra- and Inter-day Precision | < 15% RSD (< 20% at LLOQ) |

| Matrix Effect | Minimal and compensated by internal standard |

| Recovery | Consistent and reproducible (>75%) |

Due to a lack of specific preclinical data for the chemical compound "4-Piperidinol, 1-(2-amino-2-methylpropyl)-" in the provided search results, this article cannot be generated. The search did not yield information directly pertaining to the requested compound's role in neuroinflammation, pain models, oncology, or infectious diseases, nor its utility as a pharmacological tool or lead compound as outlined in the user's request.

The search results identified research on other related piperidinol and piperidine derivatives, but in adherence to the strict instructions to focus solely on "4-Piperidinol, 1-(2-amino-2-methylpropyl)-", this information cannot be used. Further research would be required to locate studies specifically investigating the preclinical applications of this particular compound.

Preclinical Exploration of Therapeutic Potential and Novel Applications of 4 Piperidinol, 1 2 Amino 2 Methylpropyl

Conceptual Analysis of Repurposing Potential Based on Mechanistic Insights

The therapeutic potential of novel chemical entities can often be inferred from their structural similarity to compounds with established pharmacological profiles. The molecule 4-Piperidinol, 1-(2-amino-2-methylpropyl)- is composed of a 4-hydroxypiperidine (B117109) central ring substituted at the nitrogen atom with a 2-amino-2-methylpropyl group. An analysis of these two key structural motifs provides a basis for postulating its potential repurposing applications.

The 4-Piperidinol Core Scaffold:

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules. enamine.netencyclopedia.pubarizona.edunih.gov Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, which is crucial for specific interactions with biological targets. The hydroxyl group at the 4-position (4-piperidinol) further enhances its potential by providing a site for hydrogen bonding, which can be critical for receptor binding and modulating physicochemical properties like solubility.

Research into various N-substituted 4-piperidinol derivatives has revealed a broad spectrum of biological activities. This suggests that the 4-piperidinol core can serve as a versatile template for developing agents targeting a range of diseases.

Table 1: Documented Biological Activities of Various 4-Piperidinol Derivatives

| Therapeutic Area / Application | Specific Activity | Reference |

|---|---|---|

| Infectious Diseases | Anti-tuberculosis activity | nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) inhibition (potential for Alzheimer's disease) | mdpi.com |

| Oncology | The piperidine moiety is common in anticancer drug design. | encyclopedia.pubnih.govresearchgate.net |

| Metabolic Diseases | Dual PPARα/γ agonism (potential for diabetes and dyslipidemia) | nih.gov |

| Agriculture | Nematicidal and anti-feeding effects | nyxxb.cn |

This diverse activity profile highlights the potential for a novel compound like 4-Piperidinol, 1-(2-amino-2-methylpropyl)- to be repurposed for various therapeutic indications, contingent on the influence of its specific N-substituent.

The 1-(2-amino-2-methylpropyl)- Substituent:

The substituent at the piperidine nitrogen is a critical determinant of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. The 1-(2-amino-2-methylpropyl)- group possesses several features that could confer unique therapeutic properties.

Primary Amino Group: The terminal primary amine (-NH2) is a key functional group that can act as a hydrogen bond donor and acceptor, or as a basic center that can be protonated at physiological pH. This feature is often essential for anchoring a molecule to the active site of an enzyme or receptor.

Gem-Dimethyl Group: The two methyl groups on the adjacent carbon (a gem-dimethyl or "magic methyl" group) can have a profound impact on the molecule's properties. mdpi.com This structural element can shield the adjacent amine from metabolic degradation, potentially increasing the compound's metabolic stability and half-life. mdpi.com Furthermore, the steric bulk of this group can enforce a specific conformation on the side chain, which may lead to higher selectivity for a particular biological target. mdpi.com

Hypothesized Repurposing Opportunities:

Based on the combination of the versatile 4-piperidinol core and the unique N-alkylamine side chain, several repurposing avenues can be conceptualized.

Neurodegenerative Disorders: Given that certain 4-piperidinol derivatives show promise as multifactorial agents for Alzheimer's disease by inhibiting enzymes like AChE and MAO-B, this compound could be investigated for similar properties. mdpi.com The primary amine on the side chain could establish key interactions within the active sites of these enzymes, potentially leading to potent inhibition.

Oncology: The piperidine scaffold is integral to many anticancer agents. encyclopedia.pub The specific side chain of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- could be explored for its potential to interact with targets relevant to cancer, such as kinases or protein-protein interactions, where the primary amine and conformational constraints imposed by the gem-dimethyl group could be advantageous.

Infectious Diseases: The demonstrated anti-tuberculosis activity of other complex piperidinol analogs makes this an interesting area for exploration. nih.gov The compound could be screened against a panel of bacterial or viral targets to identify potential antimicrobial activity.

Metabolic Disorders: The discovery of piperidine carboxylic acids as potent dual PPARα/γ agonists suggests that the piperidine scaffold can be adapted for metabolic targets. nih.gov While the structure of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- is distinct, its potential to modulate metabolic receptors could be considered.

Future Directions, Research Gaps, and Translational Perspectives for 4 Piperidinol, 1 2 Amino 2 Methylpropyl Research

Identification of Unexplored Target Engagement and Potential Pleiotropic Effects

A significant gap in the current understanding of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- is its molecular target profile. While the piperidine (B6355638) scaffold is present in numerous bioactive compounds, the specific target engagement of this derivative remains to be determined. nih.gov Future research should prioritize the identification of its primary biological targets and explore the possibility of pleiotropic effects, where the compound interacts with multiple targets, potentially leading to a complex pharmacological profile.

Advanced screening methodologies will be crucial in this endeavor. A comprehensive approach would involve a combination of in silico, in vitro, and cell-based assays to identify and validate potential targets.

Table 1: Hypothetical Target Screening Cascade for 4-Piperidinol, 1-(2-amino-2-methylpropyl)-

| Screening Phase | Methodology | Objective | Potential Target Classes |

| Primary Screening | High-Throughput Screening (HTS) against a diverse panel of receptors, enzymes, and ion channels. | To identify initial hits and broad biological activity. | G-protein coupled receptors (GPCRs), Kinases, Proteases, Ion Channels |

| Secondary Screening | Dose-response studies and functional cell-based assays for validated hits. | To confirm activity and determine potency and efficacy. | Specific receptor subtypes, enzyme isoforms |

| Target Deconvolution | Affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR/Cas9 screening). | To definitively identify the direct binding partners of the compound. | Novel or unexpected cellular targets |

The potential for pleiotropic effects should not be overlooked. Many small molecules exhibit promiscuity in their target interactions, which can contribute to both therapeutic efficacy and off-target side effects. A thorough investigation of the compound's off-target profile is essential for a complete understanding of its mechanism of action.

Opportunities for Rational Prodrug Design and Targeted Delivery Systems

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. pharmatutor.org This approach can be employed to enhance oral bioavailability, improve stability, increase solubility, or achieve targeted delivery to specific tissues or organs. researchgate.net For 4-Piperidinol, 1-(2-amino-2-methylpropyl)-, with its primary amine and hydroxyl functional groups, several prodrug strategies could be explored.

Table 2: Potential Prodrug Strategies for 4-Piperidinol, 1-(2-amino-2-methylpropyl)-

| Functional Group | Prodrug Moiety | Activation Mechanism | Potential Advantage |

| Primary Amine | Amide, Carbamate, Imine | Enzymatic hydrolysis (e.g., by amidases, esterases) | Improved membrane permeability, sustained release |

| Hydroxyl Group | Ester, Carbonate, Ether | Enzymatic hydrolysis (e.g., by esterases) | Enhanced lipophilicity, protection from rapid metabolism |

Furthermore, the development of targeted delivery systems could significantly enhance the therapeutic index of 4-Piperidinol, 1-(2-amino-2-methylpropyl)-. This could involve conjugation to targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors, or encapsulation within nanoparticle formulations that accumulate at the site of action.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

A holistic understanding of the biological effects of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- can be achieved through the integration of systems biology and 'omics' technologies. springernature.comfrontiersin.org These approaches allow for the simultaneous measurement of multiple molecular and cellular parameters, providing a comprehensive view of the compound's impact on biological systems. frontiersin.org

Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression profiles induced by the compound, offering insights into the signaling pathways it modulates. Proteomics can identify alterations in protein expression and post-translational modifications, providing a more direct link to cellular function. Metabolomics can uncover changes in the metabolic landscape of cells or tissues, highlighting the compound's influence on metabolic pathways.

By integrating these multi-omics datasets, it is possible to construct network models that depict the complex interplay of genes, proteins, and metabolites affected by 4-Piperidinol, 1-(2-amino-2-methylpropyl)-. nih.gov This systems-level perspective can help to identify novel mechanisms of action, predict potential biomarkers of response, and uncover unexpected therapeutic opportunities. mdpi.comsemanticscholar.org

Addressing Challenges in Synthetic Scalability and Cost-Effectiveness for Research Production

While the initial synthesis of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- may be achievable on a small scale for preliminary studies, the scalability and cost-effectiveness of the synthetic route will become critical for more extensive preclinical and potential clinical development. A thorough evaluation of the current synthetic pathway is necessary to identify potential bottlenecks and areas for optimization.

Future research in this area should focus on the development of a robust and efficient synthetic process that is amenable to large-scale production. This may involve exploring alternative starting materials, developing more efficient catalytic methods, and optimizing reaction conditions to maximize yield and minimize the use of expensive reagents and purification steps. nih.gov The principles of green chemistry should also be considered to ensure the environmental sustainability of the manufacturing process.

Identification of Collaborative Research Avenues for Comprehensive Mechanistic and Preclinical Understanding

The comprehensive investigation of a novel chemical entity like 4-Piperidinol, 1-(2-amino-2-methylpropyl)- requires a wide range of expertise and resources that may not be available within a single research group or institution. Collaborative research is therefore essential to accelerate progress and ensure a thorough evaluation of the compound's potential. slideshare.netacs.orgtandfonline.com

Establishing collaborations with academic and industry partners can provide access to specialized technologies, disease models, and drug development expertise. indianabiosciences.org For instance, collaborations with computational chemists can aid in in silico target prediction and lead optimization. georgetown.edu Partnerships with experts in specific disease areas can facilitate the evaluation of the compound's efficacy in relevant preclinical models. Collaborations with contract research organizations (CROs) can provide access to standardized assays and services for pharmacokinetics, and toxicology studies.

By fostering a collaborative research ecosystem, the scientific community can work together to unlock the full therapeutic potential of 4-Piperidinol, 1-(2-amino-2-methylpropyl)- and advance its development for the benefit of patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.